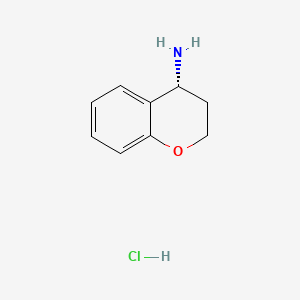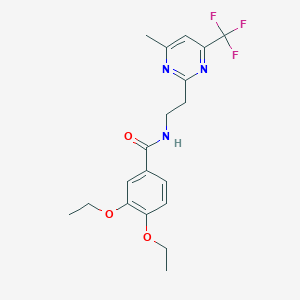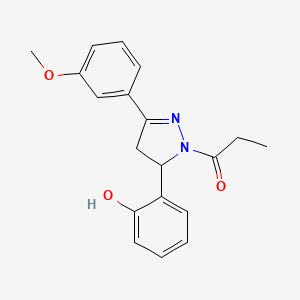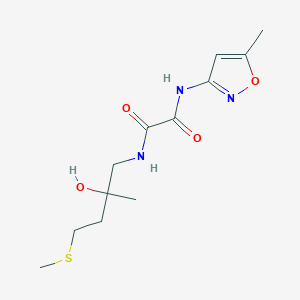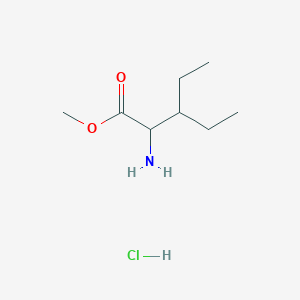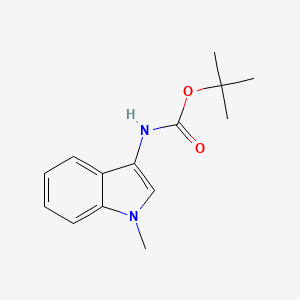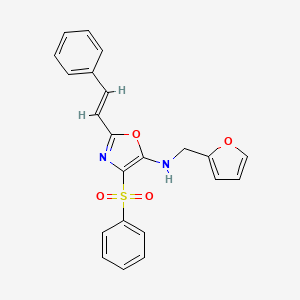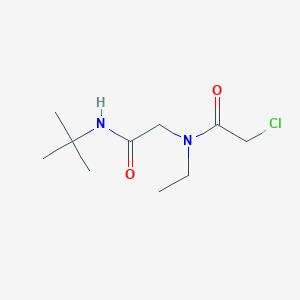
N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been the subject of extensive research due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazole derivatives can be synthesized through various methods. Two main ones include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
a. Antimicrobial Activity: Many isoxazoles exhibit antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested them for in vitro antifungal activities against Botrytis cinerea and Rhizoctonia cerealis .
b. Antitumor and Anticancer Effects: Certain isoxazoles have demonstrated antitumor and anticancer properties. Researchers investigate their potential as chemotherapeutic agents. Further studies are needed to explore their mechanisms of action and efficacy against specific cancer types.
c. Anti-Inflammatory Properties: Isoxazoles may modulate inflammatory responses. Their ability to inhibit pro-inflammatory pathways makes them interesting candidates for drug development in inflammatory diseases.
d. Immunomodulation: Some isoxazoles exhibit immunomodulatory effects. Researchers study their impact on immune cells and cytokine production. These compounds could potentially be used to regulate immune responses.
e. Anticonvulsant Activity: Certain isoxazoles have shown promise as anticonvulsants. Their effects on neuronal excitability and ion channels are of interest for treating epilepsy and related disorders.
f. Antidiabetic Potential: Researchers explore isoxazoles as potential antidiabetic agents. These compounds may influence glucose metabolism and insulin sensitivity.
g. Other Biological Activities: Isoxazoles have also been investigated for their effects on cardiovascular health, neurodegenerative diseases, and more. Their diverse biological activities continue to inspire research.
Synthetic Utility
The presence of a labile N–O bond in the isoxazole ring allows the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds. Isoxazoles are synthetically useful due to their ability to undergo transformations leading to valuable chemical intermediates .
Future Directions
Isoxazole and its derivatives continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of action
Isoxazoles are a class of compounds that have been found to have a wide range of biological activities. They have been used in the development of various drugs due to their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Mode of action
The exact mode of action can vary depending on the specific isoxazole compound and its targets. Many isoxazoles work by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .
Biochemical pathways
Isoxazoles can affect a variety of biochemical pathways, depending on their specific targets. For example, some isoxazole compounds have been found to inhibit certain enzymes, disrupting the biochemical pathways they are involved in .
Pharmacokinetics
The pharmacokinetics of isoxazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can all influence a compound’s pharmacokinetic properties .
Result of action
The result of an isoxazole compound’s action can vary depending on its specific targets and mode of action. Some isoxazole compounds have been found to have antifungal activities, for example .
Action environment
The action of isoxazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-10-5-12(13(17)15-8-6-14-18-7-8)19-11-4-2-1-3-9(10)11/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWNONYVUCQECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

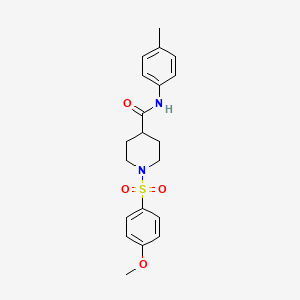
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2544869.png)
![Morpholin-4-yl 4-[(3-nitrophenyl)carbonyl]piperazinyl ketone](/img/structure/B2544871.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2544872.png)
